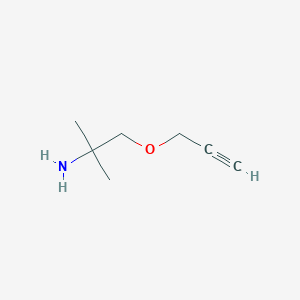
Potassium 4'-Ethylbiphenyl-4-trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4’-Ethylbiphenyl-4-trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, enhancing its reactivity and stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 4’-Ethylbiphenyl-4-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 4’-ethylbiphenyl-4-boronic acid with potassium bifluoride in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, and the product is obtained in high yield. Another method involves the use of tetrabutylammonium bifluoride as a reagent, which facilitates the formation of the trifluoroborate group.
Industrial Production Methods
In an industrial setting, the production of potassium 4’-ethylbiphenyl-4-trifluoroborate may involve large-scale reactions using automated equipment to ensure consistent quality and yield. The process typically includes steps such as the preparation of the boronic acid precursor, reaction with potassium bifluoride, and purification of the final product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Potassium 4’-Ethylbiphenyl-4-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding biphenyl derivatives.
Reduction: Reduction reactions can convert the trifluoroborate group into other functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds.
Scientific Research Applications
Potassium 4’-Ethylbiphenyl-4-trifluoroborate has numerous applications in scientific research:
Chemistry: It is widely used as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds in complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of compounds with potential medicinal properties.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium 4’-ethylbiphenyl-4-trifluoroborate involves its role as a nucleophilic reagent in various chemical reactions. The trifluoroborate group can undergo hydrolysis to form the corresponding boronic acid, which then participates in cross-coupling reactions. The compound’s reactivity is influenced by the presence of the potassium ion, which stabilizes the trifluoroborate group and enhances its nucleophilicity.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-tert-butylphenyltrifluoroborate
Uniqueness
Potassium 4’-Ethylbiphenyl-4-trifluoroborate is unique due to the presence of the ethyl group on the biphenyl moiety, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility, making it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
potassium;[4-(4-ethylphenyl)phenyl]-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BF3.K/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16,17)18;/h3-10H,2H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEHEAZCVOFPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=C(C=C2)CC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine](/img/structure/B7893642.png)
amine](/img/structure/B7893654.png)











